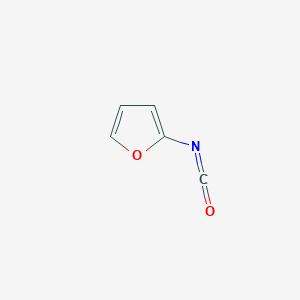

2-Isocyanatofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isocyanatofuran is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms Furan derivatives have been widely studied due to their significant biological and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatofuran typically involves the reaction of furan derivatives with isocyanates. One common method is the reaction of 2-furylamine with phosgene, followed by the addition of a base to yield the isocyanate derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Isocyanatofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield furan-2-ylmethanol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products: The major products formed from these reactions include furan-2-carboxylic acid, furan-2-ylmethanol, and various substituted furan derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-Isocyanatofuran has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: this compound derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of resins, coatings, and adhesives due to its reactivity and ability to form stable polymers.

Mécanisme D'action

The mechanism of action of 2-Isocyanatofuran involves its reactivity with nucleophiles, leading to the formation of stable adducts. The compound can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding. This reactivity underlies its biological activity, such as antimicrobial and anticancer effects, by disrupting essential cellular processes.

Comparaison Avec Des Composés Similaires

2-Isocyanatofuran can be compared with other furan derivatives, such as:

Furan-2-carboxylic acid: Known for its use in pharmaceuticals and agrochemicals.

Furan-2-ylmethanol: Used in the synthesis of fragrances and flavoring agents.

2,5-Furandicarboxylic acid: A key monomer for the production of bio-based polymers.

Uniqueness: this compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of novel compounds with diverse applications.

Activité Biologique

2-Isocyanatofuran is a compound with significant potential in various fields, particularly in medicinal chemistry and biochemical research. Its biological activity stems from its ability to interact with different biomolecules, influencing cellular processes and exhibiting therapeutic properties. This article delves into the biochemical properties, mechanisms of action, and research findings related to the biological activity of this compound.

This compound exhibits a unique reactivity profile due to its isocyanate functional group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This property is crucial for its interactions with enzymes and cellular components.

Interaction with Enzymes

One of the primary interactions involves cytochrome P450 enzymes, which metabolize this compound to reactive intermediates. These intermediates can lead to oxidative stress and inflammation, disrupting normal cellular functions. The compound's reactivity can also result in the modification of proteins, potentially altering their function.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : The compound has been shown to affect signaling pathways, leading to alterations in gene expression.

- Oxidative Stress : Exposure to this compound induces oxidative stress, which can have detrimental effects on cell viability.

- Inflammation : It is linked to inflammatory responses in various cell types, contributing to cytotoxicity at higher concentrations.

The molecular mechanism of action of this compound involves:

- Metabolic Activation : Cytochrome P450 enzymes convert the compound into reactive intermediates.

- Covalent Bond Formation : These intermediates can form covalent bonds with nucleophilic amino acids in proteins, leading to functional changes or inactivation of these proteins.

- Long-term Effects : The stability and degradation rates of this compound influence its long-term biological effects. Studies indicate that reactive intermediates can persist within cells, resulting in prolonged cytotoxic effects.

Dosage Effects in Animal Models

Animal studies have demonstrated that the biological effects of this compound vary significantly with dosage:

- Low Doses : Induce mild oxidative stress and inflammation.

- High Doses : Result in severe cytotoxicity, organ damage, and increased mortality rates.

Research Findings and Case Studies

Recent studies have explored the potential therapeutic applications of this compound derivatives:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Derivatives showed significant antibacterial and antifungal properties. |

| Anticancer Potential | Certain derivatives exhibited cytotoxic effects against cancer cell lines. |

| Anti-inflammatory Effects | Some derivatives demonstrated potential as anti-inflammatory agents. |

Notable Case Study

A study focusing on the synthesis of this compound derivatives revealed their effectiveness against specific cancer types. The derivatives were tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Propriétés

IUPAC Name |

2-isocyanatofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO2/c7-4-6-5-2-1-3-8-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPTPNEGGRIRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461133 |

Source

|

| Record name | Furan, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-07-0 |

Source

|

| Record name | Furan, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.